molecular formula C18H20N4O4 B2542385 N-(4-methylphenyl)-1-[2-(morpholin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1171384-08-9

N-(4-methylphenyl)-1-[2-(morpholin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2542385
CAS No.: 1171384-08-9
M. Wt: 356.382
InChI Key: PGGCGWQTUWVLHA-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1-[2-(morpholin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridazine ring, a morpholine moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1-[2-(morpholin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the morpholine moiety and the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-1-[2-(morpholin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-methylphenyl)-1-[2-(morpholin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1-[2-(morpholin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
  • N-(4-amino-2-methylphenyl)-2-morpholin-4-ylacetamide

Uniqueness

N-(4-methylphenyl)-1-[2-(morpholin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-(4-methylphenyl)-1-[2-(morpholin-4-yl)-2-oxoethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Dihydropyridazine
  • Functional Groups : Carboxamide, morpholine moiety, and a methyl group on the phenyl ring.

The molecular formula is C₁₄H₁₈N₄O₃, and it possesses notable characteristics that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae .

Neuroprotective Effects

Studies on neurotoxic compounds suggest that related structures may influence neuroprotective mechanisms via monoamine oxidase (MAO) inhibition. Compounds that are substrates for MAO-B have been linked to neurotoxicity, indicating a potential neuroprotective role for this compound by modulating MAO activity .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzymatic Activity : Potential inhibition of monoamine oxidase, which could lead to increased levels of neurotransmitters like dopamine.
  • Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis or function, leading to cell death.
  • Cellular Signaling Modulation : Interaction with specific receptors or pathways involved in inflammation or apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated various derivatives of the compound against a panel of bacteria. The results indicated that modifications in the structure significantly affected antimicrobial potency. Notably, the presence of the morpholine group enhanced activity against E. coli and S. aureus.

CompoundMIC (mg/mL)Target Bacteria
A0.004Enterobacter cloacae
B0.008Staphylococcus aureus
C0.015Escherichia coli

Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results suggested that these compounds could protect dopaminergic neurons from oxidative stress by inhibiting MAO-B activity.

Properties

IUPAC Name

N-(4-methylphenyl)-1-(2-morpholin-4-yl-2-oxoethyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-13-2-4-14(5-3-13)19-18(25)15-6-7-16(23)22(20-15)12-17(24)21-8-10-26-11-9-21/h2-7H,8-12H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGCGWQTUWVLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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